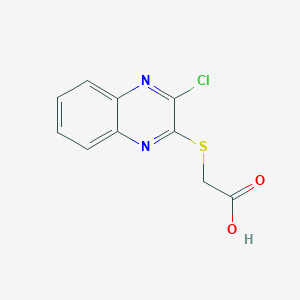
2-((3-Chloroquinoxalin-2-yl)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Chloroquinoxalin-2-yl)thio)acetic acid is a useful research compound. Its molecular formula is C10H7ClN2O2S and its molecular weight is 254.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Quinoxaline derivatives, including those related to 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid, have shown unusual chlorine substitution reactions, highlighting the nucleophilic mechanism of chlorination in such compounds. This reactivity is critical for developing new synthetic routes and molecules with potential biological activities (Ahmad, Habib, Ziauddin, & Bashir, 1965). Furthermore, the interaction of quinoxaline derivatives with nucleophilic reagents, including mercaptoacetic acid, leads to the formation of novel compounds with potential for further application in medicinal chemistry (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983).
Biological Activities
Research has identified a novel series of compounds synthesized from 2-mercapto-4-methyl-5-thiazoleacetic acid and 4,7-dichloroquinoline, showing promising antimalarial and anticancer activities. This indicates the significant potential of this compound derivatives in drug development for treating malaria and cancer (Ramírez, Rodrigues, Mijares, de Sanctis, & Charris, 2020).
Material Science and Sensor Technology
The development of electrochemical sensors using derivatives of this compound, particularly for DNA hybridization, showcases the compound's utility in biosensor technology. These sensors can offer high sensitivity and specificity for detecting genetic material, with potential applications in medical diagnostics and forensic science (Cha, Han, Choi, Yoon, Oh, & Lim, 2003).
Antimicrobial and Anti-inflammatory Activities
Novel quinoxalines, including derivatives of this compound, have been explored for their antimicrobial activities. This research avenue is crucial for developing new antibiotics and antimicrobial agents to combat resistant microbial strains (Soliman & Amer, 2012). Additionally, the anti-inflammatory activity of certain derivatives suggests potential therapeutic applications for inflammatory diseases (Singh et al., 2010).
Zukünftige Richtungen
The future directions for “2-((3-Chloroquinoxalin-2-yl)thio)acetic acid” could involve further exploration of its diverse properties and potential for various applications. The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention in recent research . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
Wirkmechanismus
Target of Action
Quinoxaline derivatives, a class to which cqa belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been shown to exhibit diverse biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Some quinoxaline derivatives have shown potent inhibition activity, suggesting that they may have significant effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-(3-chloroquinoxalin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-9-10(16-5-8(14)15)13-7-4-2-1-3-6(7)12-9/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSBQYBWOMNCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
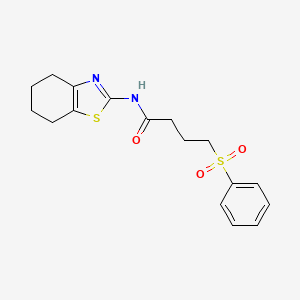

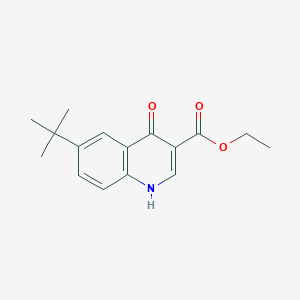
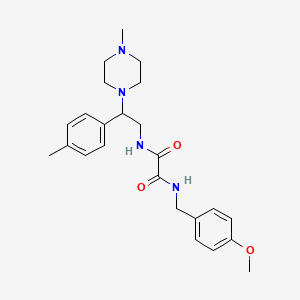

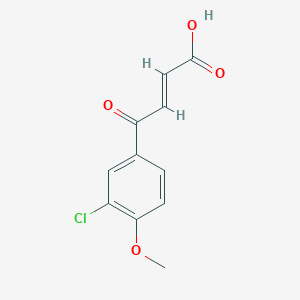


![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B3009229.png)
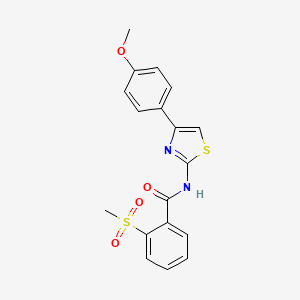
![1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B3009231.png)
![N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B3009234.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3009237.png)
![3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3009238.png)
